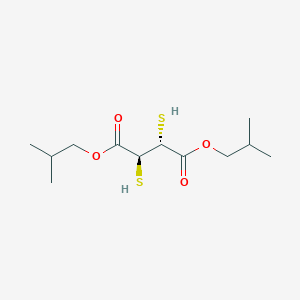

Di-(isobutyl)dimercaptosuccinate

Description

Structure

3D Structure

Properties

CAS No. |

118908-62-6 |

|---|---|

Molecular Formula |

C12H22O4S2 |

Molecular Weight |

294.4 g/mol |

IUPAC Name |

bis(2-methylpropyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |

InChI |

InChI=1S/C12H22O4S2/c1-7(2)5-15-11(13)9(17)10(18)12(14)16-6-8(3)4/h7-10,17-18H,5-6H2,1-4H3/t9-,10+ |

InChI Key |

JZBJIXRVUYHAQC-AOOOYVTPSA-N |

SMILES |

CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |

Isomeric SMILES |

CC(C)COC(=O)[C@@H]([C@@H](C(=O)OCC(C)C)S)S |

Canonical SMILES |

CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |

Synonyms |

di-(isobutyl)dimercaptosuccinate DiBDMS |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Chemistry of Di Isobutyl Dimercaptosuccinate

Controlled Esterification Routes to DMSA Diesters

The primary and most direct route for the synthesis of Di-(isobutyl)dimercaptosuccinate is the Fischer-Speier esterification. wikipedia.org This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In this specific case, meso-2,3-dimercaptosuccinic acid is reacted with isobutanol.

The reaction is typically conducted under reflux conditions. wikipedia.org The choice of an acid catalyst is crucial for the reaction to proceed at a reasonable rate. Common catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The general reaction is an equilibrium process, and to drive the reaction towards the formation of the diester, an excess of isobutanol is often used. operachem.com Another strategy to favor product formation is the removal of water, a byproduct of the esterification, as it forms. organic-chemistry.org This can be achieved using a Dean-Stark apparatus or by the addition of a dehydrating agent. organic-chemistry.org

The reaction proceeds in a stepwise manner, with the initial formation of the mono-isobutyl ester of meso-2,3-dimercaptosuccinic acid. nih.gov Further esterification of the remaining carboxylic acid group then leads to the desired this compound. The synthesis of various dialkyl esters of DMSA, such as dimethyl, diethyl, di-n-propyl, and diisopropyl esters, has been reported through the esterification of the parent acid, indicating the general applicability of this method to a range of alcohols, including branched-chain alcohols like isobutanol.

A typical laboratory-scale procedure would involve dissolving meso-2,3-dimercaptosuccinic acid in an excess of isobutanol, followed by the careful addition of a catalytic amount of a strong acid. The mixture is then heated under reflux for several hours until the reaction reaches completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

| Parameter | Typical Condition | Rationale |

| Reactants | meso-2,3-Dimercaptosuccinic acid, Isobutanol | Carboxylic acid and alcohol for esterification. |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To protonate the carbonyl oxygen and increase electrophilicity. masterorganicchemistry.com |

| Reaction Temperature | Reflux (boiling point of isobutanol, ~108 °C) | To provide sufficient energy for the reaction to proceed. operachem.com |

| Reaction Time | 1-10 hours | To allow the reaction to reach equilibrium. wikipedia.org |

| Stoichiometry | Excess isobutanol | To shift the equilibrium towards the product side (Le Chatelier's principle). operachem.com |

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. Several parameters can be adjusted to achieve these goals.

One of the key aspects of optimization is the choice and amount of catalyst. While strong mineral acids are effective, they can sometimes lead to side reactions or be difficult to remove from the final product. The use of solid acid catalysts, such as acidic ion-exchange resins, can simplify the purification process as they can be easily filtered off after the reaction. researchgate.net The concentration of the catalyst is also a critical factor; a higher concentration can increase the reaction rate but may also promote unwanted side reactions.

The removal of water is another critical optimization parameter. The efficiency of the Dean-Stark apparatus can be influenced by the choice of an appropriate azeotropic solvent if isobutanol itself is not sufficient. Alternatively, the use of molecular sieves can effectively remove water from the reaction mixture. organic-chemistry.org

Reaction temperature and time are interdependent variables that need to be optimized. While higher temperatures generally lead to faster reaction rates, they can also lead to the decomposition of the reactants or products, especially given the presence of thiol groups which can be susceptible to oxidation. Therefore, the optimal temperature is a balance between reaction rate and product stability. The reaction time should be sufficient to achieve a high conversion to the diester without the formation of significant degradation products. Response surface methodology (RSM) is a statistical approach that can be employed to systematically optimize these multiple variables, such as temperature, catalyst concentration, and reaction time, to achieve the highest possible yield and purity of the final product. nih.gov

Purification of the final product is also a key step for optimization. After the reaction, the excess isobutanol and the catalyst need to be removed. This is typically achieved by a workup procedure involving washing with an aqueous solution to remove the acid catalyst, followed by distillation to remove the excess alcohol. Further purification can be achieved by column chromatography. researchgate.net

| Optimization Strategy | Description | Potential Benefits |

| Catalyst Selection | Using solid acid catalysts or milder Lewis acids. | Easier separation, reduced side reactions. organic-chemistry.orgresearchgate.net |

| Water Removal | Efficient use of Dean-Stark apparatus or molecular sieves. | Drives the equilibrium towards product formation, increasing yield. organic-chemistry.org |

| Temperature Control | Maintaining the lowest effective temperature. | Minimizes degradation of reactants and products. |

| Reaction Monitoring | Using techniques like TLC or GC to follow the reaction progress. | Allows for stopping the reaction at the optimal time to maximize yield and minimize byproducts. |

| Purification Method | Employing column chromatography or distillation. | Obtains a final product of high purity. researchgate.netresearchgate.net |

Characterization of Synthetic Intermediates and Final Product Purity

The thorough characterization of the synthetic intermediates, primarily the mono-isobutyl ester, and the final this compound product is essential to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. nih.gov In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the isobutyl group protons (e.g., a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the ester oxygen). The protons on the succinate (B1194679) backbone would also show characteristic signals. The disappearance of the carboxylic acid proton signal from the starting material and the appearance of the isobutyl ester signals would confirm the progress of the reaction.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound, the molecular ion peak corresponding to its molecular weight would be expected.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch of the ester group at a characteristic wavenumber would indicate the formation of the ester. The S-H stretch of the thiol groups would also be observable.

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess the purity of the final product and to separate it from any remaining starting materials or byproducts. viamedica.plnih.gov By comparing the retention time of the synthesized product with that of a known standard (if available) and by analyzing the peak area, the purity can be quantified. GC coupled with mass spectrometry (GC-MS) is a particularly powerful technique that combines separation with identification.

The purity of the final product is of utmost importance for its intended applications. The combination of these analytical techniques provides a comprehensive characterization and ensures the quality of the synthesized this compound.

| Technique | Expected Observations for this compound | Information Gained |

| ¹H NMR | Signals corresponding to isobutyl and succinate protons. | Confirmation of structure, presence of key functional groups. |

| ¹³C NMR | Resonances for carbonyl, methine, methylene, and methyl carbons. | Detailed structural information. nih.gov |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | Molecular weight and structural fragments. |

| IR Spectroscopy | Strong C=O stretch (ester), absence of broad O-H stretch (acid). | Presence of ester functional group, completion of reaction. |

| GC/HPLC | A single major peak under optimized conditions. | Assessment of purity, separation from impurities. viamedica.plnih.gov |

Advanced Coordination Chemistry of Di Isobutyl Dimercaptosuccinate

Ligand-Metal Ion Binding Mechanisms and Stoichiometry

The binding of Di-(isobutyl)dimercaptosuccinate to metal ions is a multifaceted process governed by the nature of the metal ion and the solution conditions. The isobutyl ester groups significantly influence the electronic properties and steric hindrance of the ligand compared to its parent acid, DMSA.

The interaction of this compound with transition metal ions, such as zinc(II), is characterized by the formation of stable chelate complexes. The primary binding sites are the two thiolate sulfur atoms. youtube.com Esterification of the carboxyl groups of meso-DMSA alters its coordination properties, leading to the two sulfur atoms being the primary donors for transition metal ions like Zn(II). libretexts.org

Studies on analogous dimethyl esters of DMSA have shown the formation of various species depending on the pH and metal-to-ligand ratio. For instance, with Zn(II), both mononuclear and polynuclear complexes can form. At physiological pH, a mononuclear complex [Zn(Di-ester)₂]²⁻ is typically formed, where the zinc ion is tetrahedrally coordinated to four thiolate groups from two ligand molecules. youtube.com It is anticipated that this compound would exhibit similar behavior, forming a stable tetrahedral complex with Zn(II) through its sulfur atoms.

The stoichiometry of these complexes is often 1:2 (metal:ligand), particularly when the metal ion has a coordination number of four. nih.gov However, other stoichiometric ratios can exist under different conditions.

This compound is of significant interest for its potential to chelate heavy metal ions such as lead(II), mercury(II), and cadmium(II). The high affinity of the soft sulfur donor atoms in the ligand for these soft heavy metal cations is the primary driving force for complexation. nih.gov

For heavy metals like lead(II) and cadmium(II), studies on the parent DMSA show that binding can involve one sulfur and one oxygen atom. libretexts.org However, esterification of the carboxyl groups, as in this compound, favors coordination exclusively through the two sulfur atoms. libretexts.org This results in the formation of a stable five-membered chelate ring.

With mercury(II), which has a strong affinity for sulfur, the coordination is expected to be predominantly through the two thiolate groups, forming a highly stable complex. The stoichiometry of these complexes with heavy metal ions can vary, but 1:1 and 1:2 (metal:ligand) complexes are commonly observed.

Interactive Data Table: Metal Ion Binding Characteristics with DMSA Analogues

This table summarizes typical binding characteristics observed for DMSA and its esters with various metal ions, providing a basis for the expected behavior of this compound.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) with DMSA/Esters | Primary Donor Atoms Involved |

| Zn(II) | 1:2, 2:2 | S, S |

| Pb(II) | 1:1 | S, O (for DMSA); S, S (for esters) |

| Hg(II) | 1:1 | S, S |

| Cd(II) | 1:1 | S, O (for DMSA); S, S (for esters) |

| Bi(III) | 1:2 | S, S |

Determination of Metal Chelate Stability Constants

The stability of the metal complexes formed by this compound is a critical parameter that quantifies the strength of the metal-ligand interaction.

Potentiometric titrations and spectrophotometric methods are powerful techniques used to determine the stability constants of metal complexes. nih.gov For DMSA and its derivatives, these methods have been employed to elucidate the formation constants of various metal chelates. nih.govscispace.com

Interactive Data Table: Stability Constants of Metal Complexes with DMSA and its Dimethyl Ester

This table presents reported stability constants for metal complexes with meso-DMSA and its dimethyl ester, which can serve as an estimate for the stability of this compound complexes.

| Ligand | Metal Ion | Complex Species | Log of Overall Stability Constant (log β) | Method |

| meso-DMSA | Bi(III) | [Bi(DMSA)₂] | 43.87 | Spectrophotometry |

| meso-DMSA | Pb(II) | [Pb(DMSA)] | 17.4 | Spectrophotometry |

| meso-DMSA | Zn(II) | [Zn₂(DMSA)₂] | - | Potentiometry |

| Dimethyl ester of meso-DMSA | Zn(II) | [ZnL₂]²⁻ | 18.06 | Potentiometry |

| Dimethyl ester of meso-DMSA | Zn(II) | [Zn₂L₃H]⁻ | 37.53 | Potentiometry |

| Dimethyl ester of meso-DMSA | Zn(II) | [Zn₂L₃]²⁻ | 32.52 | Potentiometry |

The structure of the ligand plays a crucial role in determining the stability of its metal complexes. For this compound, the presence of the isobutyl groups has several implications.

Compared to the parent DMSA, the esterification of the carboxyl groups in this compound removes two potential coordination sites (the carboxyl oxygens). This directs the coordination to occur primarily through the two sulfur atoms for a wider range of metal ions. libretexts.org

The bulky isobutyl groups can also introduce steric hindrance, which may affect the geometry and stability of the resulting complexes. This steric strain could potentially lead to slightly lower stability constants compared to the less hindered dimethyl ester, although this effect would need to be quantified experimentally. Conversely, the electron-donating nature of the isobutyl groups may increase the basicity of the sulfur atoms, potentially enhancing the strength of the metal-sulfur bond.

Selectivity and Specificity in Metal Ion Recognition

The specific metal ion recognition properties of this compound are not extensively documented in publicly available scientific literature. However, a comprehensive understanding can be inferred from the well-studied parent compound, meso-2,3-dimercaptosuccinic acid (DMSA). The selectivity and specificity of a chelating agent are paramount in its function, dictating its efficacy in binding target metals while minimizing interaction with essential endogenous metal ions.

The primary binding sites of DMSA for metal ions are the two thiol (sulfhydryl) groups and, to a lesser extent, the two carboxyl groups. nih.govresearchgate.net The esterification of the carboxyl groups to form this compound would logically alter the coordination chemistry, primarily by removing the carboxylates as potential binding sites. This would likely enhance the selectivity of the ligand for soft metal ions that have a high affinity for sulfur donors.

The interaction between DMSA and various metal ions has been the subject of numerous studies, revealing a distinct hierarchy of binding affinities. This selectivity is largely governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. The soft thiol groups of DMSA show a strong preference for soft metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). nih.gov

Research has demonstrated the high efficacy of DMSA in chelating lead, with clinical studies showing a significant reduction in blood lead concentrations upon administration. nih.gov Similarly, DMSA has been shown to increase the urinary excretion of mercury. nih.gov

The stability of the metal-ligand complexes is a key indicator of selectivity. The stability constants for DMSA with several metal ions have been determined, providing quantitative insight into its binding preferences.

Table 1: Stability Constants of meso-Dimercaptosuccinic Acid (DMSA) with Various Metal Ions

| Metal Ion | Stoichiometry (Metal:Ligand) | Log K (Stability Constant) |

|---|---|---|

| Bismuth(III) | 1:2 | 43.87 consensus.appcolab.ws |

| Lead(II) | 1:1 | 17.4 consensus.appcolab.ws |

| Zinc(II) | 2:2 (dimer) | 6 (protonation constant) consensus.appcolab.ws |

Note: Data presented is for the parent compound, meso-dimercaptosuccinic acid (DMSA), at 25°C and 0.1 M ionic strength. consensus.appcolab.ws

The exceptionally high stability constant for the bismuth(III)-DMSA complex indicates a very strong and specific interaction. consensus.appcolab.ws The stability constant for the lead(II)-DMSA complex is also significant, supporting its use in the treatment of lead poisoning. consensus.appcolab.ws In the case of zinc(II), DMSA forms a dimeric complex. consensus.appcolab.ws

Computational studies have further elucidated the binding interactions between DMSA and metal ions. Density functional theory (DFT) calculations have been used to predict the stable structures of metal-DMSA complexes and their binding energies. nih.govresearchgate.net These studies confirm that the thiol groups are the primary sites of interaction for heavy metal ions. nih.govresearchgate.net

While direct experimental data for this compound is lacking, the esterification of the carboxyl groups would be expected to increase the lipophilicity of the molecule. This could influence its biodistribution and ability to access different cellular compartments compared to the more water-soluble DMSA. The absence of the carboxylate groups as potential binding sites would likely result in a more specific interaction with soft metal ions that preferentially bind to the thiol groups.

Mechanistic Insights into Di Isobutyl Dimercaptosuccinate S Ligand Functionality

Role of Thiol and Carboxyl Functional Groups in Metal Coordination

The primary sites of metal interaction for Di-(isobutyl)dimercaptosuccinate are the two thiol (-SH) groups. Thiols are known to be effective coordinating agents for a variety of metal ions. The sulfur atoms in the thiol groups act as soft Lewis bases, readily donating their lone pairs of electrons to form stable coordinate bonds with soft Lewis acid metal centers.

In the parent compound, meso-2,3-dimercaptosuccinic acid (DMSA), both the thiol and the carboxyl groups can participate in metal coordination. For instance, with lead (Pb²⁺) and cadmium (Cd²⁺), DMSA forms complexes where one oxygen atom from a carboxyl group and one sulfur atom from a thiol group act as the donor atoms. nih.gov However, in the case of mercury (Hg²⁺), coordination occurs through the two sulfur atoms of the thiol groups. nih.gov

The esterification of the carboxylic acid groups to form this compound significantly alters this coordination behavior. With the carboxyl groups converted to isobutyl esters, their ability to donate an oxygen atom for metal chelation is effectively eliminated. This is because the ester linkage makes the carbonyl oxygen less available for coordination compared to the hydroxyl oxygen of a carboxylic acid. Consequently, in this compound, the coordination with metal ions is expected to occur predominantly, if not exclusively, through the two sulfur atoms of the thiol groups. This is supported by studies on the dimethyl ester of meso-DMSA, which show that it coordinates with Hg²⁺, Cd²⁺, and Pb²⁺ primarily through its two sulfur atoms. nih.gov

Table 1: Coordination of DMSA and its Dimethyl Ester with Various Metals

| Ligand | Metal Ion | Coordinating Atoms |

| meso-Dimercaptosuccinic Acid (DMSA) | Pb²⁺, Cd²⁺ | One Oxygen, One Sulfur |

| meso-Dimercaptosuccinic Acid (DMSA) | Hg²⁺ | Two Sulfurs |

| Dimethyl-meso-DMSA | Hg²⁺, Cd²⁺, Pb²⁺ | Two Sulfurs |

This table is based on data from studies on meso-dimercaptosuccinic acid and its dimethyl ester and is intended to infer the likely coordination behavior of this compound.

Influence of Alkyl Ester Moieties on Ligand-Metal Interactions

The presence of the isobutyl ester moieties in this compound has a profound influence on its ligand-metal interactions, primarily by modifying the solubility and steric environment of the molecule. The esterification of the carboxyl groups of DMSA changes its coordination properties. nih.gov

Furthermore, the isobutyl groups, being bulkier than the methyl groups found in dimethyl-meso-DMSA, can introduce significant steric hindrance around the coordination sphere of the metal ion. This steric bulk can influence the stability and geometry of the resulting metal complex.

Steric and Electronic Effects in Chelate Formation

The formation of a stable chelate ring by this compound with a metal ion is governed by both steric and electronic effects.

Steric Effects:

The branched structure of the isobutyl groups introduces considerable steric bulk near the coordination site. This steric hindrance can impact the rate of complex formation and the ultimate geometry of the metal-ligand complex. The bulky isobutyl groups may restrict the approach of the metal ion to the thiol donor atoms and can also limit the number of ligand molecules that can coordinate to a single metal center. This steric crowding can lead to the formation of complexes with specific stoichiometries and coordination geometries that can accommodate the bulky side chains.

Electronic Effects:

The electronic effects of the isobutyl ester groups are primarily inductive. The alkyl groups are weakly electron-donating, which can slightly increase the electron density on the sulfur atoms of the thiol groups. However, this effect is generally considered to be less significant than the steric influence of the bulky isobutyl groups. The primary electronic role of the ester group is to prevent the carboxylate from participating in coordination, thereby directing the metal binding to the thiol groups.

Sophisticated Analytical Techniques for Di Isobutyl Dimercaptosuccinate and Its Metal Complexes

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for probing the structural features of Di-(isobutyl)dimercaptosuccinate at the atomic and molecular levels. These methods provide valuable insights into the connectivity of atoms, the nature of functional groups, and the coordination environment of metal ions when complexed with the ligand.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. hmdb.ca For this compound, both ¹H and ¹³C NMR are employed to confirm the identity and structural integrity of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the protons of the isobutyl group and the succinate (B1194679) backbone. By analogy with similar isobutyl esters, such as diisobutyl phthalate, the following chemical shifts can be anticipated: a doublet for the six methyl protons (–CH₃) of the isobutyl group, a multiplet for the methine proton (–CH–), and a doublet for the methylene (B1212753) protons (–O–CH₂–). rsc.org The protons of the succinate backbone would also exhibit characteristic signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the ester, the carbons of the isobutyl group (methyl, methine, and methylene), and the carbons of the succinate backbone. rsc.org The chemical shifts of these carbons provide confirmatory evidence for the compound's structure. For instance, in related succinate esters, the carbonyl carbon typically appears significantly downfield. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Isobutyl -CH₃ | ~0.9 | ~19 | Doublet |

| Isobutyl -CH- | ~1.9 | ~27 | Multiplet |

| Isobutyl -O-CH₂- | ~3.9 | ~71 | Doublet |

| Succinate -CH(SH)- | Variable | Variable | Multiplet |

| Succinate -C=O | - | ~170 | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The shifts for the succinate backbone protons are particularly sensitive to their chemical environment and the presence of the thiol groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to further confirm the connectivity between protons and carbons, providing a complete structural assignment. shodex.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govscispace.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of its ester and thiol functional groups. A prominent peak corresponding to the C=O stretching vibration of the ester group would be observed in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range. The S-H stretching vibration of the thiol groups would give rise to a weak absorption band around 2550-2600 cm⁻¹. The presence of these key bands provides strong evidence for the successful synthesis of the diester. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting non-polar bonds and symmetric vibrations. nih.gov For this compound, the S-H stretching vibration, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum. The C-S bond stretching would also be detectable. The symmetric vibrations of the carbon backbone can also be probed. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to aid in the assignment of the observed Raman bands. nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ester | C=O stretch | 1730-1750 (strong) | Variable |

| Ester | C-O stretch | 1100-1300 (strong) | Variable |

| Thiol | S-H stretch | 2550-2600 (weak) | 2550-2600 (medium) |

| Alkyl | C-H stretch | 2850-3000 (strong) | 2850-3000 (strong) |

| Carbon-Sulfur | C-S stretch | 600-800 (weak) | 600-800 (medium) |

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for studying the formation of metal complexes in solution. libretexts.orgslideshare.net The technique monitors the electronic transitions of molecules, which are often altered upon complexation. hmdb.ca

When this compound forms a complex with a metal ion, the coordination of the thiol groups to the metal center can lead to the appearance of new absorption bands in the UV-Vis spectrum, often referred to as charge-transfer bands. researchgate.net These bands arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT).

By systematically titrating a solution of the ligand with a metal ion and monitoring the changes in the UV-Vis spectrum, it is possible to determine the stoichiometry of the complex and calculate its formation constant. The appearance of isosbestic points in the spectra during the titration indicates a clear equilibrium between the free ligand and the metal complex. mdpi.com For heavy metal complexes with dithiol compounds, these charge-transfer bands can be intense and provide a clear spectroscopic signature of complex formation. researchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful technique for obtaining detailed information about the local atomic structure around a specific element, making it ideal for studying the binding environment of metal ions in complexes. nih.govnih.gov XAS is element-specific and does not require crystalline samples. elsevierpure.com

The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. The energy of the absorption edge is sensitive to the oxidation state of the metal, with higher oxidation states resulting in a shift to higher energies. The pre-edge features can be indicative of the coordination symmetry (e.g., tetrahedral vs. octahedral). nih.govnih.gov

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the purification, separation, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating components of a mixture and determining their purity and concentration. mdpi.com For a lipophilic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. mdpi.com

In an RP-HPLC system, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be suitable. criver.comnih.gov A gradient elution, where the composition of the mobile phase is changed over time, may be necessary to achieve optimal separation from any impurities or related compounds.

Detection is commonly achieved using a UV detector, as the ester carbonyl groups provide some UV absorbance. If the complex with a metal ion is being analyzed, the charge-transfer bands can be used for more sensitive detection. For quantitative analysis, a calibration curve is constructed by running standards of known concentration. The validated HPLC method can then be used to accurately determine the purity of a synthesized batch of this compound or to quantify it in various samples. nih.gov

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water (often with a small amount of acid like formic or trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., starting with a higher percentage of A and increasing B over time) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry (e.g., at 210-230 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. chemijournal.com For a compound like this compound, which may not be sufficiently volatile for direct GC analysis, derivatization is a key step. This process converts the analyte into a more volatile and thermally stable form.

A common derivatization strategy involves converting polar functional groups, such as the carboxylic acid group in the succinate backbone, into less polar esters. Specifically, isobutyl esterification can be employed, which has been shown to significantly increase the retention time of related compounds like bile acids, allowing for better separation from other components in a mixture. nih.gov The derivatized this compound can then be introduced into the GC system.

In the GC column, the components of the sample are separated based on their boiling points and affinity for the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). frontiersin.org The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. frontiersin.org GC-MS can be used for both targeted and untargeted analysis to identify and quantify the compound in various samples. frontiersin.org

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized Analytes This table is a representative example based on typical methodologies.

| Parameter | Setting | Purpose |

| GC System | Agilent 7890A or similar | Separation of volatile compounds |

| Column | Capillary column (e.g., HP-5MS, 30m x 0.25mm, 0.25µm) | Provides high-resolution separation |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Transports the sample through the column |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample |

| Oven Program | Initial temp 60°C, ramp to 300°C at 10°C/min, hold for 5 min | Separates compounds based on boiling point |

| MS System | Agilent 5975C or similar | Detection and identification of compounds |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules into predictable patterns |

| Mass Range | 50-600 m/z | Detects a wide range of fragment ions |

| MS Source Temp | 230 °C | Maintains ions in the gas phase |

| MS Quad Temp | 150 °C | Ensures stable ion flight paths |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of molecules. When a molecule is analyzed by MS, it is first ionized to form a molecular ion (M+). The mass-to-charge ratio of this ion provides the molecular weight of the compound. youtube.com

Following ionization, the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is predictable and characteristic of the molecule's structure. youtube.comnih.gov By analyzing these fragments, chemists can deduce the original structure. For this compound, key fragmentation pathways would likely involve the cleavage of the isobutyl ester groups and the succinate backbone.

Different ionization techniques can be used to control the extent of fragmentation. Electron impact (EI) is a high-energy method that results in extensive fragmentation, providing rich structural detail. nih.gov Chemical ionization (CI), using gases like methane (B114726) or ammonia, is a softer technique that produces a more abundant molecular ion and less fragmentation, which is particularly useful for confirming the molecular weight. nih.gov Ammonia chemical ionization, for instance, is often preferred for its ability to generate high-mass ions that aid in compound identification and quantification. nih.gov

Table 2: Hypothetical Fragmentation Data for this compound This table presents plausible fragment ions based on the compound's structure.

| m/z Value (Hypothetical) | Ion Structure / Identity | Fragmentation Pathway |

| 290 | [M]+ (Molecular Ion) | C₁₂H₂₂O₄S₂ |

| 233 | [M - C₄H₉]+ | Loss of an isobutyl radical |

| 217 | [M - OC₄H₉]+ | Loss of an isobutoxy radical |

| 159 | [M - COOC₄H₉ - S]+ | Cleavage of ester and thiol group |

| 73 | [C₄H₉O]+ | Isobutoxy cation |

| 57 | [C₄H₉]+ | Isobutyl cation |

Electrochemical Methods for Redox Behavior Investigation

Electrochemical methods are used to study the redox (reduction-oxidation) properties of chemical compounds. For this compound, the most relevant functional groups for electrochemical analysis are the two thiol (-SH) groups. Thiols can be oxidized to form disulfides (R-S-S-R), and this process is electrochemically active.

Techniques such as cyclic voltammetry can be employed to investigate the oxidation potential of the thiol groups. In this method, the potential applied to a sample solution is varied, and the resulting current is measured. An oxidation peak in the voltammogram would indicate the potential at which the thiol groups are oxidized. This information is valuable for understanding the compound's stability, its potential interactions with oxidizing or reducing agents, and its behavior in biological or environmental systems where redox processes are common.

Furthermore, electrochemical studies can provide insight into the formation and stability of metal complexes. The coordination of a metal ion to the thiol groups can shift the oxidation potential, providing data on the strength and nature of the metal-ligand bond. Studies on related compounds have shown that electrochemical techniques can be more efficient and environmentally friendly than traditional chemical methods for certain reactions, such as oxidation. rsc.org

Advanced Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures. ajrconline.orgnih.gov These online combinations provide enhanced sensitivity and specificity, making them ideal for the analysis of this compound and its metal complexes in challenging matrices like environmental or biological samples. ajrconline.orgnih.gov

One of the most powerful hyphenated techniques for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). nih.gov

HPLC separates the different metal complexes of this compound based on their size, charge, or polarity.

ICP-MS then detects and quantifies the metals in the separated complexes with very high sensitivity and elemental specificity. nih.gov This is crucial for speciation analysis—determining the exact form or complex of a metal in the sample. nih.gov

For obtaining molecular information, which is lost in the high-energy plasma of ICP-MS, a complementary technique like HPLC-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) can be used. nih.gov ESI is a soft ionization technique that keeps the metal-ligand complex intact, allowing the mass spectrometer to determine the molecular weight of the entire complex. nih.gov The combination of these techniques provides comprehensive information: elemental composition from ICP-MS and molecular structure from ESI-MS. nih.gov Other hyphenated methods such as LC-NMR and GC-MS/MS also offer powerful capabilities for separation and structural identification. chemijournal.comnih.gov

Table 3: Comparison of Advanced Hyphenated Techniques

| Technique | Separation Method | Detection Method | Primary Application for this compound Analysis |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification of volatile derivatives. chemijournal.com |

| LC-MS | Liquid Chromatography | Mass Spectrometry | Separation and identification of the compound and its non-volatile complexes. nih.gov |

| HPLC-ICP-MS | HPLC | Inductively Coupled Plasma-MS | Quantitative elemental analysis and speciation of metal complexes. nih.gov |

| HPLC-ESI-MS | HPLC | Electrospray Ionization-MS | Molecular weight determination of intact metal complexes. nih.gov |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Detailed structural elucidation of separated components. nih.gov |

Computational Chemistry and Theoretical Modeling of Di Isobutyl Dimercaptosuccinate

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. Within the framework of DFT, the properties of a system can be determined by using the electron density as the fundamental variable, rather than the many-electron wave function. This approach offers a balance between accuracy and computational cost, making it a valuable tool for studying the electronic properties and reactivity of molecules like Di-(isobutyl)dimercaptosuccinate.

DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the sulfur atoms of the thiol groups are expected to be the primary sites for electron donation, making them the key players in chelation. DFT can be used to calculate various reactivity descriptors that quantify this behavior. researchgate.netnih.gov These descriptors, such as the electronic chemical potential, global hardness and softness, and electrophilicity and nucleophilicity indices, provide a quantitative measure of the molecule's reactivity. nih.gov Furthermore, local reactivity descriptors like the Fukui functions can identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. In the case of this compound, these calculations would likely confirm that the sulfur atoms are the most nucleophilic centers, and thus the most probable points of interaction with positively charged metal ions.

While specific DFT studies on this compound are not widely available in the public domain, research on related organotin(IV) derivatives has demonstrated the utility of DFT in elucidating their structure and reactivity. rsc.org For instance, in a study of a di-n-butyltin(IV) derivative of glycylphenylalanine, DFT calculations were used to optimize the molecular geometry and analyze the nature of the bonds between the tin atom and the coordinating ligands. rsc.org Similar studies on this compound would be invaluable for understanding its coordination chemistry.

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Definition | Significance for this compound |

| Electronic Chemical Potential (μ) | The negative of the electronegativity. | Indicates the tendency of electrons to escape from the molecule. |

| Global Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. |

| Global Softness (S) | The reciprocal of global hardness. | A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | The ability of a molecule to accept electrons. | Important for understanding interactions with electron-rich species. |

| Nucleophilicity Index (N) | The ability of a molecule to donate electrons. | Crucial for predicting the strength of chelation with metal ions. |

| Fukui Functions (f(r)) | Describe the change in electron density at a given point when an electron is added or removed. | Identify the most reactive sites within the molecule (e.g., the sulfur atoms). |

This table presents theoretical descriptors that can be calculated using DFT to characterize the reactivity of this compound.

Molecular Dynamics (MD) Simulations of Ligand-Metal Interactions in Solution

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of dynamic processes, such as ligand-metal binding and complex formation in solution. nih.gov This technique is particularly well-suited for investigating the behavior of this compound in a physiological environment, where it interacts with metal ions.

MD simulations can be used to model the process of chelation, tracking the conformational changes of the this compound molecule as it approaches and binds to a metal ion. These simulations can reveal the preferred binding modes, the coordination geometry of the resulting metal complex, and the role of solvent molecules in the binding process. For instance, an MD simulation could show how the flexible isobutyl groups of the molecule orient themselves to facilitate the optimal positioning of the sulfur atoms for coordination with a metal ion.

A key aspect of studying ligand-metal interactions with MD is the development of accurate force fields. Force fields are sets of parameters that describe the potential energy of a system as a function of the positions of its atoms. For systems containing metal ions, standard force fields often need to be modified or extended to properly account for the specific nature of metal-ligand bonds, which can have a significant covalent character. nih.gov The use of quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be particularly advantageous in this context. In a QM/MM simulation, the core region of the system, such as the metal ion and its immediate coordination sphere, is treated with a more accurate but computationally expensive quantum mechanical method, while the rest of the system, including the solvent, is described by a classical force field. nih.gov This approach allows for a more accurate description of the electronic effects involved in bond formation and breaking during the chelation process.

While specific MD simulation studies on this compound are not readily found in the literature, the methodology has been successfully applied to study the interactions of other metallodrugs and chelating agents with their biological targets. nih.gov These studies have provided valuable insights into the mechanisms of action of these compounds at a molecular level.

Table 2: Potential Applications of MD Simulations for this compound

| Simulation Type | Information Gained | Relevance to Chelation |

| Unbiased MD | Spontaneous binding events, conformational dynamics of the free ligand and the metal complex. | Understanding the initial steps of ligand-metal recognition and the stability of the chelate complex. |

| Umbrella Sampling | Free energy profile of the binding process along a reaction coordinate. | Quantifying the binding affinity and identifying energy barriers to complex formation. |

| QM/MM Simulations | Detailed electronic structure of the coordination sphere, accurate description of bond formation/breaking. | Elucidating the precise nature of the metal-sulfur bonds and the mechanism of chelation. |

| Steered MD | Force required to unbind the ligand from the metal ion. | Probing the strength and stability of the chelate complex under external forces. |

This table outlines various MD simulation techniques and the types of information they can provide for the study of this compound's interaction with metal ions.

Quantum Chemical Calculations of Chelate Formation Energetics

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a powerful means to investigate the energetics of chemical reactions, including the formation of chelate complexes. These calculations can be used to determine the thermodynamic stability of the this compound-metal complex, which is a critical factor in its effectiveness as a chelating agent.

The primary goal of these calculations is to compute the change in Gibbs free energy (ΔG) for the chelation reaction. A negative ΔG indicates that the formation of the chelate complex is a spontaneous process. The Gibbs free energy change is composed of both an enthalpic (ΔH) and an entropic (ΔS) component (ΔG = ΔH - TΔS). Quantum chemical methods can be used to calculate these thermodynamic quantities.

The enthalpy change (ΔH) of the reaction can be determined by calculating the electronic energies of the reactants (the free this compound molecule and the solvated metal ion) and the product (the chelate complex). The difference between the energies of the products and the reactants gives the enthalpy of reaction. These calculations are typically performed using high-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), in addition to DFT, to ensure accuracy.

The entropy change (ΔS) is also a crucial component of the chelate effect. The chelate effect refers to the enhanced stability of a complex formed by a multidentate ligand (like this compound) compared to a complex formed by a similar number of monodentate ligands. This effect is largely entropic in origin. When a multidentate ligand replaces several monodentate ligands (such as water molecules) from the coordination sphere of a metal ion, there is a net increase in the number of free molecules in the system, leading to an increase in entropy. Quantum chemical calculations can be used to compute the vibrational frequencies of the molecules involved, which in turn allows for the calculation of the vibrational, rotational, and translational contributions to the entropy.

Studies on similar chelating agents, such as meso-2,3-dimercaptosuccinic acid (DMSA), have highlighted the importance of the thiol groups in metal binding. nih.gov Quantum chemical calculations for this compound would allow for a detailed analysis of the strength of the sulfur-metal bonds and a quantitative assessment of the stability of the resulting chelate ring.

Quantitative Structure-Activity Relationship (QSAR) Approaches for Ligand Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent and selective ligands.

In the context of this compound, a QSAR study would involve compiling a dataset of related dimercaptosuccinate derivatives with known metal-chelating activities. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics.

Once the descriptors are calculated, statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. A robust QSAR model should have high predictive power, which is typically assessed through internal and external validation procedures.

A 3D-QSAR study on a series of cis-2,4,5-trisubstituted-1,3-dithiolane analogs, which share a similar dithiolane core with this compound, has demonstrated the potential of this approach for designing novel antitumor agents. In this study, a highly predictive 3D-QSAR model was developed, which could be used to guide the synthesis of new analogs with enhanced activity.

For this compound, a QSAR study could help to identify the optimal properties for the ester groups to enhance chelation efficacy. For example, by systematically varying the alkyl chains of the ester groups and measuring the corresponding chelating activity, a QSAR model could reveal the ideal balance of steric and electronic properties required for potent metal binding. This information would be invaluable for the rational design of the next generation of chelating agents based on the dimercaptosuccinate scaffold.

Table 3: Key Components of a QSAR Study for this compound Analogs

| Component | Description | Example for this compound |

| Dataset | A collection of structurally related compounds with measured biological activity. | A series of dimercaptosuccinate esters with varying alkyl groups and their measured metal binding affinities. |

| Molecular Descriptors | Numerical representations of molecular properties. | Constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., HOMO/LUMO energies). |

| Statistical Model | A mathematical equation that relates the descriptors to the activity. | A multiple linear regression equation predicting chelating activity based on a combination of steric and electronic descriptors. |

| Model Validation | Procedures to assess the robustness and predictive power of the model. | Cross-validation, prediction of an external test set of compounds. |

This table outlines the essential components of a QSAR study that could be applied to the design of new chelating agents based on the this compound structure.

Chemical Applications and Advanced Materials Science Research Non Biological

Di-(isobutyl)dimercaptosuccinate as a Ligand in Inorganic Synthesis

In inorganic chemistry, ligands are crucial for the synthesis of coordination complexes, forming the building blocks for new materials and catalysts. While meso-2,3-dimercaptosuccinic acid (DMSA) is known to form stable complexes with a wide array of metal ions, its behavior as a ligand is typically dominated by its water solubility. researchgate.net DMSA can act as a bidentate ligand, binding metals through its two thiol (-SH) groups or through a combination of one thiol and one carboxyl (-COOH) group. researchgate.netmdpi.com

The synthesis of this compound alters this dynamic significantly. By converting the hydrophilic carboxyl groups into more lipophilic isobutyl esters, the resulting ligand is better suited for use in non-aqueous solvents. This change in solubility is critical for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers that require non-polar reaction media.

Research indicates that the coordination mode of DMSA derivatives is influenced by the state of the carboxyl groups. researchgate.net For instance, while lead (Pb(II)) and mercury (Hg(II)) ions typically coordinate with DMSA via one carboxyl and one thiol group in aqueous solutions, esterification can force a different binding mechanism. researchgate.net In non-aqueous solvents, where the ester groups of this compound are stable, the ligand is expected to coordinate primarily through its two soft thiol donor groups. researchgate.net This makes it a specialized ligand for soft metal ions, according to Hard and Soft Acid and Base (HSAB) theory.

The synthesis of novel inorganic complexes using this compound as a ligand could yield materials with tailored electronic, magnetic, or optical properties, driven by the specific geometry and bonding enforced by the ligand's structure.

Potential in Metal Ion Sequestration for Environmental Chemistry

The challenge of removing toxic heavy metal ions from the environment is a significant area of research in environmental chemistry. Aqueous contamination is often addressed using water-soluble chelating agents like DMSA, which effectively binds to and facilitates the removal of metals such as lead, mercury, and cadmium. researchgate.netnih.gov

However, environmental contamination is not limited to aqueous systems. Industrial oils, organic solvents, and contaminated soils represent matrices where water-soluble agents have limited efficacy. This is where the potential of this compound becomes apparent. Its lipophilic nature, conferred by the isobutyl ester groups, suggests it could be an effective chelator for sequestering heavy metals from non-polar environments.

The fundamental chelating action relies on the strong affinity of the sulfur atoms in the thiol groups for heavy metals. mdpi.com This interaction, a soft-soft interaction under the HSAB principle, is retained in the esterified form of DMSA. mdpi.com Therefore, this compound could be applied to develop systems for:

Extraction of metals from contaminated industrial lubricants or fuels.

Functionalization of polymer resins or membranes for filtering metals from organic solutions.

Soil remediation techniques where a lipophilic chelator is needed to mobilize metals from the soil matrix into a transportable phase.

While DMSA is effective against a range of metals, the efficiency of its derivatives can be inferred from existing data. The table below lists metals known to be targets for DMSA, which are also potential targets for its isobutyl ester derivative in non-aqueous systems.

| Metal Ion | Common Industrial Sources |

| Lead (Pb²⁺) | Mining, Smelting, Battery Production |

| Mercury (Hg²⁺) | Industrial Waste, Mining, Atmospheric Deposition |

| Cadmium (Cd²⁺) | Electroplating, Pigments, Batteries |

| Arsenic (As³⁺) | Smelting, Pesticides, Wood Preservatives |

| Copper (Cu²⁺) | Plating, Mining, Industrial Wastewater |

| Gold (Au³⁺) | Electronics Waste, Mining |

| Antimony (Sb³⁺) | Flame Retardants, Batteries |

This table presents metal ions that DMSA is known to chelate; its lipophilic ester derivative is anticipated to target the same metals in non-aqueous environments. researchgate.net

Role as a Functional Component in Nanomaterial Synthesis (e.g., related to DMSA in quantum dots)

In the field of nanomaterials, surface chemistry is paramount. The properties, stability, and application of nanoparticles are dictated by the molecules, or ligands, that coat their surface. Meso-2,3-dimercaptosuccinic acid (DMSA) is widely used as a surface capping agent, particularly for making nanoparticles like iron oxide and gold biocompatible and stable in aqueous solutions. nih.govnih.gov It is also used in the synthesis of semiconductor quantum dots (QDs), where it functions as a stabilizing ligand. nih.gov

The use of this compound offers a strategic modification to this approach for advanced materials science applications. By replacing the polar carboxyl groups of DMSA with non-polar isobutyl esters, the resulting ligand can be used to:

Synthesize and stabilize nanoparticles in non-polar organic solvents. This is crucial for creating nanocomposites where nanoparticles need to be dispersed evenly within a polymer matrix (e.g., polystyrene, polyethylene).

Control the surface energy of nanomaterials. The isobutyl groups would render the nanoparticle surface hydrophobic (lipophilic), allowing for better interfacing with organic materials or for applications in specialized coatings and films.

Influence the self-assembly of nanoparticles. The nature of the capping ligand can direct how nanoparticles arrange themselves into larger, ordered structures. nih.gov

The fundamental mechanism involves the thiol groups of this compound anchoring to the surface of the nanoparticle (e.g., gold, cadmium selenide, or iron oxide), while the isobutyl ester chains extend into the surrounding medium, providing steric stability and dictating the particle's solubility. This is analogous to how DMSA functions in water, but adapted for a different chemical environment. nih.gov This capability is essential for integrating the unique optical and electronic properties of quantum dots and other nanoparticles into functional, solid-state devices and advanced materials. capes.gov.br

Future Research Directions and Emerging Paradigms in Di Isobutyl Dimercaptosuccinate Chemistry

Exploration of Novel Synthetic Routes and Derivatizations

The synthesis of Di-(isobutyl)dimercaptosuccinate and its analogs is a cornerstone of its development. Future research will likely focus on creating more efficient, scalable, and environmentally friendly synthetic methodologies. Current methods often rely on traditional esterification of DMSA, but emerging strategies could provide significant improvements.

Key Research Thrusts:

Enzyme-Mediated Synthesis: The use of enzymes as catalysts in chemical synthesis offers high selectivity and milder reaction conditions. chemscene.com Lipases, for instance, could be explored for the selective esterification of DMSA's carboxylic acid groups with isobutyl alcohol, potentially reducing the formation of byproducts and simplifying purification processes.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of this compound in a flow system could streamline its production.

Novel Derivatizations: Beyond the isobutyl ester, research into a wider array of DMSA di-esters and other derivatives could yield compounds with tailored properties. scilit.com For example, altering the alkyl chain length or introducing functional groups could modulate the lipophilicity, bioavailability, and metal-binding affinity of the resulting chelator. This could lead to the development of "prodrugs" with protected thiol groups that are activated in specific biological environments. scilit.com

Research Findings: The investigation into various di-esters of DMSA, such as those with methyl, ethyl, n-propyl, and isopropyl alcohols, has already demonstrated that structural modifications can significantly impact therapeutic efficacy. scilit.com For instance, studies have shown that the route of administration (intraperitoneal vs. oral) can affect the effectiveness of different DMSA analogs in reducing tissue arsenic content, highlighting the importance of pharmacokinetic considerations in derivative design. scilit.com

Development of High-Throughput Screening Methods for Ligand-Metal Affinity

Identifying the most effective chelating agents for specific metals is a critical but often time-consuming process. High-throughput screening (HTS) methods offer a way to rapidly assess the affinity and selectivity of a large library of compounds, accelerating the discovery of new and improved chelators.

Future HTS Methodologies:

Fluorescence-Based Assays: The development of novel fluorogenic probes that respond to the binding of specific metal ions by thiol-containing ligands could enable rapid screening in a microplate format. nih.gov A method for the simultaneous monitoring of protein and nonprotein thiols has been developed, which could be adapted to screen for the efficacy of chelators like this compound. nih.gov This approach allows for the detection of thiols in cell concentrations as low as 500 cells/well, demonstrating its sensitivity. nih.gov

Affinity Chromatography: Immobilizing various metal ions onto a solid support would allow for the rapid assessment of the binding affinity of a library of DMSA derivatives. By passing a solution of the ligands over the support and measuring the degree of binding, researchers could quickly identify promising candidates.

Cell-Based Assays: Utilizing genetically engineered cell lines that express fluorescent proteins in response to the presence of specific metal ions could provide a biologically relevant screening platform. The ability of a chelator to reduce the fluorescent signal would be indicative of its ability to sequester the target metal.

Advanced In Situ Spectroscopic Investigations of Chelation Dynamics

Understanding the precise mechanisms and kinetics of chelation at the molecular level is crucial for designing more effective ligands. Advanced in situ spectroscopic techniques allow for the real-time observation of these processes in their native environment, providing invaluable insights.

Applicable Spectroscopic Techniques:

Synchrotron-Based Techniques: Techniques like X-ray Absorption Spectroscopy (XAS) can provide detailed information about the coordination environment and oxidation state of a metal ion as it binds to a chelator. frontiersin.org This allows for the direct observation of the structural changes that occur during chelation.

Raman Spectroscopy: In situ Raman spectroscopy can be used to monitor the vibrational modes of both the ligand and the metal-ligand complex, providing information about bond formation and conformational changes in real-time. geochemicalperspectivesletters.org This technique is particularly useful for studying reactions in aqueous solutions under various conditions. geochemicalperspectivesletters.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be employed to study the dynamics of ligand exchange and the structure of metal-ligand complexes in solution. acs.org

These in situ methods are critical for moving beyond a static picture of chelation and understanding the dynamic interplay between the chelator, the metal ion, and the surrounding biological milieu. nih.gov

Integration of Artificial Intelligence and Machine Learning in Ligand Design and Prediction

AI and ML in Chelator Development:

Predictive Modeling: Machine learning models can be trained to predict the metal-binding affinity, selectivity, and pharmacokinetic properties of DMSA derivatives based on their molecular structure. desertsci.com This allows for the virtual screening of vast chemical libraries to identify the most promising candidates for synthesis and experimental testing.

De Novo Design: Generative AI models can design entirely new chelating agents with desired properties. nih.gov By learning the underlying principles of molecular recognition, these models can propose novel structures that are optimized for binding a specific metal ion.

Systems Biology Integration: AI can be used to integrate data from genomics, proteomics, and metabolomics to understand the systemic effects of metal toxicity and chelation therapy. This holistic approach can help in the design of more effective and personalized treatment strategies.

The integration of these computational approaches has the potential to significantly accelerate the discovery and development of the next generation of chelating agents, including advanced derivatives of this compound. mit.edu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Di-(isobutyl)dimercaptosuccinate, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with esterification of dimercaptosuccinic acid using isobutyl alcohols under acidic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent, molar ratios) using a factorial design approach. Purify via column chromatography or recrystallization, and confirm purity via HPLC (>95%) and NMR spectroscopy .

- Key Considerations : Isobutyl groups may introduce steric hindrance; use excess alcohol or prolonged reaction times to improve esterification efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Confirm structure using H and C NMR, focusing on thiol (-SH) and ester (-COO-) group signals.

- HPLC : Assess purity with a C18 column and UV detection at 254 nm.

- Mass Spectrometry : Use ESI-MS to verify molecular weight (expected m/z: 308.3) and fragmentation patterns .

Q. How should researchers design in vitro assays to assess the metal-binding affinity of this compound?

- Methodology : Use UV-Vis titration to measure binding constants () with target metal ions (e.g., Pb, Hg) in buffered solutions (pH 7.4). Include controls with EDTA or DMSA to benchmark efficacy. For reproducibility, standardize metal ion concentrations and temperature (±0.5°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound across different biological models?

- Methodology : Conduct a systematic review of existing in vitro and in vivo studies, noting variables like dosage, exposure duration, and model organism. Use meta-analysis to identify confounding factors (e.g., pH, co-administered chelators). Validate findings via dose-response studies in primary cell lines and rodent models .

- Data Gaps : Prioritize studies addressing developmental toxicity and genotoxicity, as these are underreported for analogous compounds .

Q. What experimental approaches elucidate the mechanism of metal chelation by this compound at the molecular level?

- Methodology :

- X-ray Crystallography : Resolve 3D structures of metal-complexed forms to identify binding sites.

- Computational Modeling : Perform DFT calculations to compare binding energies with DMSA and EDTA.

- Kinetic Studies : Use stopped-flow techniques to measure association/dissociation rates under physiological conditions .

Q. What strategies mitigate confounding variables when evaluating the therapeutic efficacy of this compound in heterogeneous systems?

- Methodology :

- Stratified Sampling : Segment test populations by age, sex, and genetic biomarkers in preclinical trials.

- Dose Standardization : Normalize dosage to body surface area in animal models.

- Blinding : Implement double-blind protocols to reduce observer bias .

Methodological Notes

- Experimental Design : Follow guidelines for scientific reporting, including clear separation of results, discussion, and appendices for raw data .

- Data Contradictions : Address discrepancies by replicating studies under standardized conditions and leveraging databases like Cambridge Structural Database (CSD) for structural benchmarks .

- Ethical Compliance : Ensure toxicity studies adhere to OECD guidelines and institutional review board protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.